molecular formula C5H7N3O3 B1287580 (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol CAS No. 64182-20-3

(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol

Cat. No. B1287580
CAS RN: 64182-20-3
M. Wt: 157.13 g/mol
InChI Key: NHCXNPSBOVMFKR-UHFFFAOYSA-N
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Description

The compound (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol is not directly described in the provided papers. However, the papers do discuss related heterocyclic compounds that share some structural similarities. For instance, paper describes the synthesis of a cinnoline-pyrazole compound with potential pharmacological activities. Paper discusses a pyrazole derivative with a selenide group and its crystal structure. Lastly, paper details the synthesis of imidazole derivatives, which are structurally related to pyrazoles. These compounds are of interest due to their potential applications in pharmaceuticals and as synthons in organic chemistry.

Synthesis Analysis

The synthesis of related compounds involves various strategies. The compound in paper was synthesized through condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide in ethanol. In paper , the imidazole derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These methods highlight the versatility of heterocyclic chemistry in generating complex structures.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. In paper , the title compound's crystal structure is described, including dihedral angles and bond angles, which contribute to the three-dimensional supramolecular architecture. Such detailed structural analysis is essential for understanding the interactions and potential reactivity of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do offer insights into the reactivity of similar compounds. For example, the imidazole derivatives in paper can be converted into carbonyl compounds via quaternary salts, indicating a masked form of the carbonyl group. This suggests that the pyrazole compound may also undergo transformations that reveal or modify functional groups, affecting its reactivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds can provide some context. The presence of a methanol solvate in paper suggests solubility considerations, and the hydrogen bonding described indicates potential for intermolecular interactions. The synthesis methods in papers and imply that the compounds are stable under certain conditions, which is important for their practical applications.

Scientific Research Applications

Thermal Energy Transport System

Methanol's Role in Energy Conservation

Methanol and its derivatives play a crucial role in energy conservation and environmental protection. The two-step liquid-phase methanol synthesis process, involving carbonylation of methanol to methyl formate followed by hydrogenolysis, demonstrates a method to recover wasted or unused discharged heat from industrial sources. This process contributes to the thermal energy demands of residential and commercial areas through chemical reactions, highlighting methanol's potential in thermal energy transport systems (Liu et al., 2002).

Fuel Oxygenated Additive

Methanol/Methyl Tert-butyl Ether (MTBE) Separation

The production of MTBE, a popular fuel additive to improve fuel performance and reduce hazardous emissions, heavily relies on methanol. Research into pervaporation as a method for the separation of the azeotropic methanol/MTBE mixture underscores the importance of methanol in producing cleaner-burning fuels. This highlights the chemical's role in addressing environmental concerns associated with fuel use (Pulyalina et al., 2020).

Synthetic and Medicinal Chemistry

Synthesis of Pyrazole Derivatives

Pyrazoles, including potentially (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol, are significant in the development of compounds with agrochemical and pharmaceutical activities. A review of synthetic strategies and biological activities found in pyrazole derivatives emphasizes their importance in creating novel compounds with potential physical and chemical properties, including antimicrobial and antioxidant activities (Sheetal et al., 2018).

properties

IUPAC Name

(1-methyl-3-nitropyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCXNPSBOVMFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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